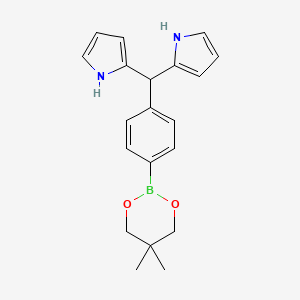

5-(4-(5,5-Dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane

Vue d'ensemble

Description

5-(4-(5,5-Dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane is a useful research compound. Its molecular formula is C20H23BN2O2 and its molecular weight is 334.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known to be a building block compound useful for creating porphyrins . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). They play crucial roles in biochemical processes such as oxygen transport and photosynthesis.

Activité Biologique

5-(4-(5,5-Dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

The compound is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 5123-13-7 |

| Molecular Formula | C18H20B2N4O2 |

| Molecular Weight | 350.25 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of dipyrromethanes typically involves the condensation of pyrrole with aldehydes. The addition of 5,5-Dimethyl-1,3,2-dioxaborinane enhances the yield and stability of the resultant dipyrromethane structure. Recent studies have demonstrated that modifying the substituents on the phenyl ring can significantly influence the biological activity of the resulting compounds .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The compound has shown potential as a radical scavenger, which may contribute to its protective effects against oxidative stress .

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Case Studies

- In Vitro Studies : A study on the cytotoxic effects of various dipyrromethanes revealed that those with substituted phenyl groups exhibited enhanced activity against human cancer cell lines compared to their unsubstituted counterparts. The presence of the dioxaborinane moiety was crucial for this enhancement .

- Animal Models : Research involving animal models demonstrated that administration of this compound led to reduced tumor growth in xenograft models. This effect was associated with increased levels of apoptotic markers in tumor tissues .

Applications De Recherche Scientifique

Porphyrin Synthesis

One of the primary applications of 5-(4-(5,5-Dimethyl-1,3,2-dioxaborinane)phenyl) dipyrromethane is as a building block for porphyrins. Porphyrins are essential compounds in various biological systems and have significant industrial applications. The compound facilitates the formation of porphyrin structures through condensation reactions, which are vital for creating complex molecular architectures used in catalysis and as photosensitizers in photodynamic therapy .

Photonic Devices

The compound's unique optical properties make it suitable for use in photonic devices. Its ability to absorb and emit light at specific wavelengths allows it to be incorporated into organic light-emitting diodes (OLEDs) and solar cells. Research indicates that dipyrromethane derivatives can enhance the efficiency of these devices due to their favorable charge transport properties .

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential therapeutic applications. Its structural similarity to known pharmacophores suggests that it may exhibit biological activity. Preliminary studies have indicated that derivatives of this compound could act as anti-cancer agents by inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) .

Case Study 1: Synthesis of Functionalized Porphyrins

A study demonstrated the successful synthesis of functionalized porphyrins using this compound as a precursor. The resulting porphyrins showed enhanced stability and solubility compared to traditional porphyrins, making them suitable for biological applications such as imaging and drug delivery systems.

Case Study 2: Development of Organic Photonic Materials

Research conducted on the incorporation of this compound into organic photonic materials revealed significant improvements in device performance metrics. The study highlighted the compound's role in improving charge mobility and reducing energy losses in OLEDs, leading to brighter and more efficient displays.

Comparative Data Table

| Application Area | Compound Role | Key Benefits |

|---|---|---|

| Porphyrin Synthesis | Building block | Facilitates complex molecular structures |

| Photonic Devices | Optical material | Enhances light absorption/emission |

| Medicinal Chemistry | Potential therapeutic agent | Possible anti-cancer properties |

Analyse Des Réactions Chimiques

Reaction Conditions:

-

Catalyst : Trifluoroacetic acid (TFA, 0.1 equiv) or BF₃·Et₂O

-

Molar Ratio : Pyrrole/aldehyde = 40:1

-

Time : 15–60 min at room temperature

-

Yield : Typically 60–92% for analogous meso-aryl dipyrromethanes .

Key Observations :

-

The boronate group remains intact under these conditions, with no reported hydrolysis or decomposition .

-

Side products (e.g., tripyrranes) are minimized by optimizing the pyrrole/aldehyde ratio and reaction time .

Functionalization via Boronate Ester

The 5,5-dimethyl-1,3,2-dioxaborinane moiety enables cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.

Example Reaction:

Applications :

-

The boronate group facilitates modular derivatization for applications in materials science or catalysis .

Reaction Pathway:

-

Condensation : Dipyrromethane reacts with a second aldehyde (e.g., 4-iodobenzaldehyde) in CHCl₃ or CH₂Cl₂.

-

Oxidation : Addition of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidizes the intermediate to the porphyrin macrocycle.

Challenges :

-

Steric hindrance from the bulky boronate group may reduce porphyrin yields compared to less encumbered analogs .

Stability Under Acidic Conditions:

-

The dioxaborinane group is stable under TFA and BF₃·Et₂O catalysis during dipyrromethane synthesis .

-

Prolonged exposure to strong acids (e.g., HCl) may lead to hydrolysis of the boronate ester .

Purification:

-

Flash chromatography on silica gel (neutral conditions with triethylamine) prevents decomposition of the dipyrromethane .

Example Coordination:

| Metal Complex | Details |

|---|---|

| Ligand | 5-(4-(5,5-dimethyl-1,3,2-dioxaborinane)phenyl)dipyrromethane |

| Metal | Ga(III) or Zn(II) |

| Application | Fluorescent sensors or catalytic frameworks . |

Electrochemical Polymerization

The compound can undergo electrochemical polymerization to form conductive polymers, leveraging the redox activity of the dipyrromethane core .

| Parameter | Details |

|---|---|

| Electrolyte | 0.1 M TBAPF₆ in CH₃CN |

| Potential Range | −0.5 to +1.5 V vs Ag/AgCl |

| Application | Selective detection of small molecules (e.g., salicylic acid) . |

Propriétés

IUPAC Name |

2-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BN2O2/c1-20(2)13-24-21(25-14-20)16-9-7-15(8-10-16)19(17-5-3-11-22-17)18-6-4-12-23-18/h3-12,19,22-23H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZNBORWRYAAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(C3=CC=CN3)C4=CC=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585991 | |

| Record name | 2,2'-{[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methylene}di(1H-pyrrole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025707-99-6 | |

| Record name | 1H-Pyrrole, 2,2′-[[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methylene]bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025707-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-{[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methylene}di(1H-pyrrole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.